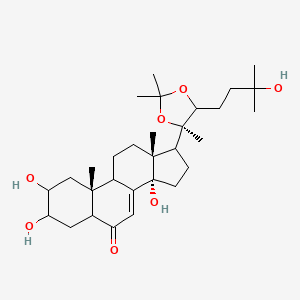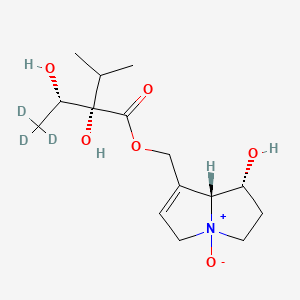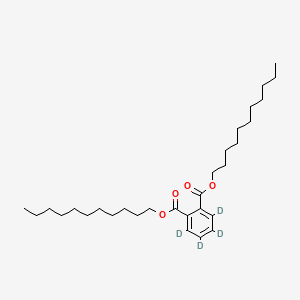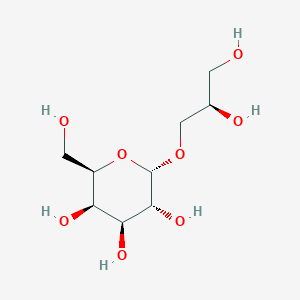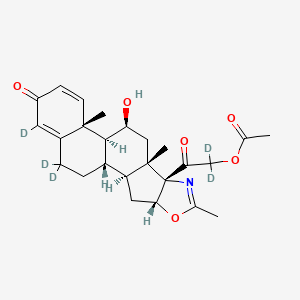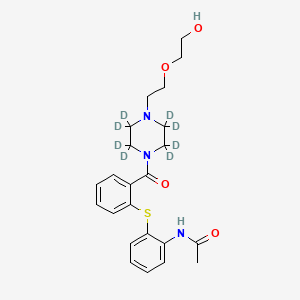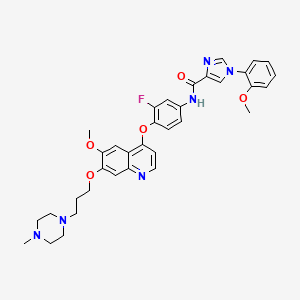
c-met-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-met-IN-1 est un inhibiteur puissant et sélectif de la tyrosine kinase du récepteur c-Met, également connue sous le nom de récepteur du facteur de croissance des hépatocytes (HGFR). Ce composé a montré une activité antitumorale significative et est principalement utilisé dans la recherche sur le cancer. Le récepteur c-Met joue un rôle crucial dans divers processus cellulaires, notamment la prolifération, la survie, la motilité et la morphogenèse. L'activation aberrante de c-Met est associée à la croissance tumorale et aux métastases, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de c-met-IN-1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse exacte et les conditions de réaction sont propriétaires et peuvent varier en fonction du fabricant. l'approche générale implique l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir une sélectivité et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et la pureté. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
c-met-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits sont généralement analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation c-Met et son rôle dans divers processus cellulaires.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de c-Met sur la prolifération cellulaire, la migration et l'invasion.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers qui présentent une activation aberrante de c-Met.
Industrie : Utilisé dans le développement de tests diagnostiques et de sondes d'imagerie pour la détection du cancer.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur c-Met et en inhibant son activité kinase. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, bloquant ainsi l'activation des voies impliquées dans la prolifération cellulaire, la survie et la migration. Les cibles moléculaires de this compound comprennent le site de liaison à l'ATP du récepteur c-Met, qui est essentiel pour son activité kinase .
Applications De Recherche Scientifique
c-met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant c-Met activation.
Industry: Utilized in the development of diagnostic assays and imaging probes for cancer detection.
Mécanisme D'action
c-met-IN-1 exerts its effects by binding to the c-Met receptor and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include the ATP-binding site of the c-Met receptor, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à c-met-IN-1 comprennent :
Cabozantinib : Un autre inhibiteur de c-Met avec une activité antitumorale.
Crizotinib : Un inhibiteur de c-Met et d'ALK utilisé dans le traitement du cancer du poumon non à petites cellules.
PHA-665752 : Un inhibiteur sélectif de c-Met à haute puissance.
Unicité de this compound
This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de c-Met. Il présente une cytotoxicité remarquable contre diverses lignées cellulaires cancéreuses, ce qui en fait un outil précieux pour la recherche sur le cancer. De plus, sa capacité à cibler sélectivement le récepteur c-Met avec un minimum d'effets hors cible le distingue des autres composés similaires .
Propriétés
Formule moléculaire |
C35H37FN6O5 |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43) |
Clé InChI |
SJSWLZFLXRBNSJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


